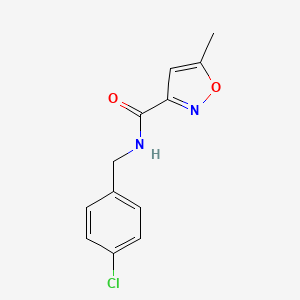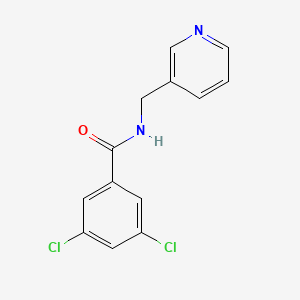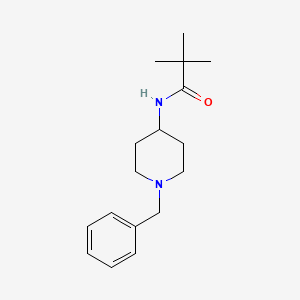![molecular formula C18H22N2O2S B4430646 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)
1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine
説明
1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine, commonly known as TEC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
TEC's mechanism of action is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This leads to an increase in serotonin and a decrease in dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, TEC has been shown to inhibit the activity of the enzyme acetylcholinesterase, which may be responsible for its potential therapeutic effects in central nervous system disorders.
Biochemical and Physiological Effects:
TEC has been shown to have several biochemical and physiological effects, including an increase in serotonin levels, a decrease in dopamine levels, and inhibition of acetylcholinesterase activity. Additionally, TEC has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic effects in cardiovascular diseases and cancer.
実験室実験の利点と制限
One advantage of using TEC in lab experiments is its potential for treating a variety of diseases, which makes it a versatile compound for research. Additionally, TEC has been shown to have low toxicity in animal studies, which may make it a safer alternative to other compounds. However, one limitation of using TEC in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
将来の方向性
TEC has shown potential for therapeutic applications in several areas, and future research may focus on further understanding its mechanism of action and exploring its potential for treating other diseases. Additionally, future research may focus on developing more efficient synthesis methods for TEC and improving its solubility in water to make it more accessible for lab experiments.
科学的研究の応用
TEC has been studied for its potential therapeutic applications in several areas, including central nervous system disorders, cardiovascular diseases, and cancer. In central nervous system disorders, TEC has been shown to have anxiolytic and antidepressant effects, as well as potential for treating schizophrenia and Parkinson's disease. In cardiovascular diseases, TEC has been studied for its potential to reduce hypertension and prevent atherosclerosis. In cancer research, TEC has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-17-12-14(13-23-17)18(21)20-10-8-19(9-11-20)15-4-6-16(22-2)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROMKGDMNWYHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(cyclopentylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430569.png)
![2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430570.png)


![1-[(4-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4430590.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)


![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430648.png)

![1-(cyclopentylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4430655.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)

